molecular formula C21H20O5 B2525560 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate CAS No. 444643-83-8

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

Cat. No.: B2525560
CAS No.: 444643-83-8
M. Wt: 352.386
InChI Key: AJDUZBPZZMWNBB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromone core substituted with a 4-methoxyphenyl group and a pivalate ester at the 7-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The role of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate in biochemical reactions is complex and multifaceted. It has been found to interact with a variety of enzymes and proteins, influencing their function and activity . These interactions are often characterized by the compound’s ability to bind to these biomolecules, altering their conformation and thus their function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these processes can lead to changes in cell behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . This can also include effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications . These factors can direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate typically involves the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using 4-methoxybenzoyl chloride and suitable catalysts.

    Esterification with Pivalic Acid: The final step involves the esterification of the chromone derivative with pivalic acid using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the pivalate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone core to dihydrochromones.

    Substitution: Nucleophilic substitution reactions can occur at the 4-methoxyphenyl group or the chromone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: This compound shares the 4-methoxyphenyl group and exhibits similar biological activities.

    5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a 4-methoxyphenyl group, known for its inhibitory effects on specific enzymes.

Uniqueness

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is unique due to its chromone core, which imparts distinct chemical and biological properties compared to indole and imidazole derivatives

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)20(23)26-15-9-10-16-18(11-15)25-12-17(19(16)22)13-5-7-14(24-4)8-6-13/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUZBPZZMWNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Formononetine (90 g; 335 mmol) was suspended in acetonitrile, K2CO3 was added and the mixture was stirred for about 20 minutes at r.t. Pivaloyl chloride (59.85 g; 496 mmol) was dropped into the mixture, then the reaction was stirred for further 15 minutes and quenched into water. The solid was filtered, washed with water, dissolved in CHCl3; the solution was dried and evaporated to dryness to obtain the title compound, which can be crystallised from hot toluene. 102 g of a white crystalline powder were obtained.
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90 g
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